[2-(4-Bromophenoxy)ethyl]amine hydrochloride
Overview
Description
[2-(4-Bromophenoxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C8H9BrNO . It is a derivative of phenol and contains a bromine atom attached to the benzene ring, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Nucleophilic Substitution Reaction: : Reacting 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol, followed by amination to produce the target compound.
Reduction of Nitro Compounds: : Starting with 4-bromophenol and reacting it with nitroethane, followed by reduction to form the amine derivative.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: : Various catalysts are used to speed up the reaction and improve yield.
Solvents: : Appropriate solvents are chosen to dissolve reactants and facilitate the reaction.
Temperature and Pressure Control: : Reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: : Converting the amine group to a nitro group.
Reduction: : Reducing nitro groups to amines.
Substitution: : Replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Employing reducing agents such as iron (Fe) or hydrogen (H2) in the presence of a catalyst.
Substitution: : Utilizing nucleophiles like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Production of amine derivatives.
Substitution: : Generation of various substituted phenol derivatives.
Scientific Research Applications
The compound is widely used in scientific research, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the effects of brominated compounds on biological systems.
Medicine: : Developing pharmaceuticals and understanding drug interactions.
Industry: : Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: : Modulating biochemical pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
[2-(4-Bromophenoxy)ethyl]amine hydrochloride: is unique due to its bromine atom, which imparts specific chemical properties. Similar compounds include:
2-(4-Chlorophenoxy)ethyl]amine hydrochloride
2-(4-Methoxyphenoxy)ethyl]amine hydrochloride
2-(4-Nitrophenoxy)ethyl]amine hydrochloride
These compounds differ in the substituents on the benzene ring, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTNYFFFMUXATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663941-79-5 | |
Record name | 1-(2-aminoethoxy)-4-bromobenzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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